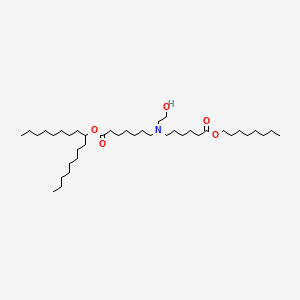
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate is a complex organic compound with a unique structure that includes a long heptadecanyl chain and a functionalized heptanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate typically involves multiple steps, starting with the preparation of the heptadecanyl chain and the functionalized heptanoate group. The key steps include:
Formation of the Heptadecanyl Chain: This can be achieved through the reduction of heptadecanoic acid or its derivatives.
Functionalization of the Heptanoate Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors and continuous flow systems to produce the compound in significant quantities.
Purification: Employing techniques such as distillation, crystallization, and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential role in biological systems, including as a component of lipid membranes.
Medicine: Explored for its potential therapeutic properties, including drug delivery and as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate involves its interaction with molecular targets and pathways within biological systems. The compound may:
Interact with Lipid Membranes: Due to its amphiphilic nature, it can integrate into lipid bilayers, affecting membrane fluidity and function.
Modulate Enzymatic Activity: The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
Signal Transduction: It can participate in signaling pathways by binding to receptors or other signaling molecules.
Comparison with Similar Compounds
Heptadecan-9-yl 7-((2-hydroxyethyl)(6-(octyloxy)-6-oxohexyl)amino)heptanoate can be compared with other similar compounds, such as:
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Similar structure but with an undecyloxy group instead of an octyloxy group.
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(decyloxy)hexyl)amino)octanoate: Contains a decyloxy group, leading to different physical and chemical properties.
Properties
Molecular Formula |
C40H79NO5 |
|---|---|
Molecular Weight |
654.1 g/mol |
IUPAC Name |
heptadecan-9-yl 7-[2-hydroxyethyl-(6-octoxy-6-oxohexyl)amino]heptanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-16-22-29-38(30-23-17-14-11-8-5-2)46-40(44)32-24-18-19-26-33-41(35-36-42)34-27-21-25-31-39(43)45-37-28-20-15-12-9-6-3/h38,42H,4-37H2,1-3H3 |
InChI Key |
PSVRUEQPBOLIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCN(CCCCCC(=O)OCCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)
![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)


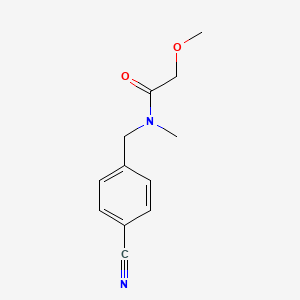
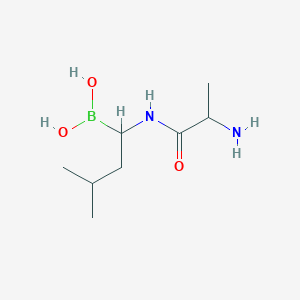
![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
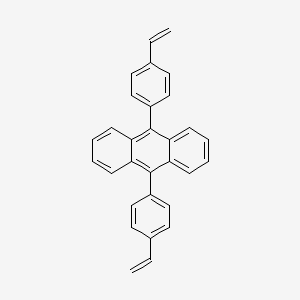
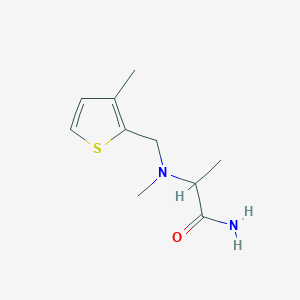
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)
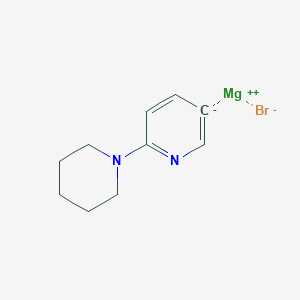
![3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
